molecular formula C9H18ClNO B6214416 1-oxaspiro[4.5]decan-8-amine hydrochloride CAS No. 2731010-79-8

1-oxaspiro[4.5]decan-8-amine hydrochloride

Cat. No.: B6214416
CAS No.: 2731010-79-8
M. Wt: 191.70 g/mol
InChI Key: YAEPVJHQXQRLMA-UHFFFAOYSA-N
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Description

1-oxaspiro[4.5]decan-8-amine hydrochloride: is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between an oxacycle and a decane ring, with an amine group attached to the eighth carbon. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-oxaspiro[4.5]decan-8-amine hydrochloride typically involves a multi-step process. One common method is the Prins/pinacol cascade reaction, which utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. This reaction is catalyzed by a Lewis acid and proceeds through a series of rearrangements to form the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-oxaspiro[4.5]decan-8-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxo group in the spirocyclic structure can be reduced to form alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield oxo derivatives, while reduction of the oxo group can produce alcohols.

Scientific Research Applications

Chemistry: 1-oxaspiro[4.5]decan-8-amine hydrochloride is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the synthesis of complex molecules and natural product analogs.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its structural features allow it to interact with various biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its spirocyclic structure can impart unique pharmacological properties, making it a candidate for drug discovery.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-oxaspiro[4.5]decan-8-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, while the spirocyclic structure can enhance binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

    1-oxaspiro[4.5]decan-8-one: This compound is similar in structure but lacks the amine group.

    1-azaspiro[4.5]decan-8-amine: This compound has a nitrogen atom in place of the oxygen in the spirocyclic structure.

Uniqueness: 1-oxaspiro[4.5]decan-8-amine hydrochloride is unique due to its combination of an oxacycle and an amine group within a spirocyclic framework. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-oxaspiro[4.5]decan-8-amine hydrochloride involves the reaction of a spirocyclic lactam with an amine in the presence of a reducing agent to form the desired compound.", "Starting Materials": [ "Spirocyclic lactam", "Amine", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Dissolve the spirocyclic lactam in a suitable solvent", "Add the amine and reducing agent to the solution", "Heat the mixture to reflux for several hours", "Cool the mixture and add hydrochloric acid to form the hydrochloride salt", "Isolate the product by filtration or precipitation" ] }

CAS No.

2731010-79-8

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

1-oxaspiro[4.5]decan-8-amine;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c10-8-2-5-9(6-3-8)4-1-7-11-9;/h8H,1-7,10H2;1H

InChI Key

YAEPVJHQXQRLMA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(CC2)N)OC1.Cl

Purity

95

Origin of Product

United States

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